molecular formula C14H14N2O2S B14302558 9H-Carbazole-9-sulfonamide, N,N-dimethyl- CAS No. 111960-21-5

9H-Carbazole-9-sulfonamide, N,N-dimethyl-

Cat. No.: B14302558
CAS No.: 111960-21-5
M. Wt: 274.34 g/mol
InChI Key: RXDSDNAGOPVGAT-UHFFFAOYSA-N
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Description

9H-Carbazole-9-sulfonamide, N,N-dimethyl- is a chemical compound with the molecular formula C14H14N2O2S It is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a sulfonamide group attached to the nitrogen atom of the carbazole ring, with two methyl groups attached to the sulfonamide nitrogen

Preparation Methods

The synthesis of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves several steps. One common method includes the reaction of carbazole with chlorosulfonic acid to introduce the sulfonamide group. This is followed by the reaction with dimethylamine to form the N,N-dimethyl derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

9H-Carbazole-9-sulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

9H-Carbazole-9-sulfonamide, N,N-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

9H-Carbazole-9-sulfonamide, N,N-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- lies in its sulfonamide group, which imparts specific chemical and biological properties that are not present in other carbazole derivatives .

Properties

111960-21-5

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N,N-dimethylcarbazole-9-sulfonamide

InChI

InChI=1S/C14H14N2O2S/c1-15(2)19(17,18)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3

InChI Key

RXDSDNAGOPVGAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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